6,6-Dimethylfulvene
Overview
Description
Mechanisms and Origins of Periselectivity
The study of the cycloadditions of tropone to dimethylfulvene reveals complex reaction mechanisms involving ambimodal transition states. These states can lead to different [6 + 4] adducts, which can interconvert through a [3,3] sigmatropic shift known as the Cope rearrangement. The research also explores competing [4 + 2] cycloadditions and various sigmatropic shifts, providing insights into the time-resolved mechanism of these reactions .
Synthesis and Reactivity of Dicyanofulvenes
6,6-Dicyanofulvene derivatives have been synthesized from cyclopentadienones, showing the ability to undergo reversible electron reductions. These derivatives are discussed as potential n-type small molecules, highlighting their electronic properties and reactivity .
Lithiation and Synthesis of Pyrrole Derivatives
The lithiation of 6-dimethylamino-1-azafulvene dimer has been utilized to synthesize a variety of 5-substituted pyrrole-2-carboxaldehydes. This versatile synthesis approach demonstrates the potential of using fulvene derivatives as intermediates in the production of valuable chemical compounds .
Structural Properties of Fulvene Chromium Complex
The crystal structure of tricarbonyl-6,6′-dimethylfulvene chromium(0) has been determined, showing a bent fulvene ligand due to its coordination to the Cr(0) metal. The study includes IR and Raman spectroscopy, comparing vibrational data with values derived from DFT calculations .
Anionic Polymerization of Dimethylfulvene
Anionic polymerization of 6,6-dimethylfulvene with sodium cyclopentadienide results in a mixture of oligomeric products. The main product and its structure were confirmed by spectroscopic methods, and a reaction mechanism is proposed, supported by the isolation of various dimers and trimers .
Photooxidation and Epidioxide Formation
The sensitized photooxidation of dimethylfulvene in methanol at low temperatures leads to the isolation of 6,6-dimethylfulvene 1,4-epidioxide. The thermal isomerizations of this compound to other photooxidation products have been demonstrated, characterizing its properties .
Functionalization via Aldol Condensation Analogue
6,6-Dimethylfulvene has been regioselectively functionalized at the 7-position, resulting in fulvenols and their trimethylsilyl ethers. The addition of aldehydes to the fulvene anion at low temperatures is explained by a frontier orbital controlled process .
Gas-Phase Chemistry of Fulvene Ions
The fragmentation of protonated 6-methylfulvene and 6,6-dimethylfulvene ions has been studied, revealing scrambling and fragmentation behaviors. These ions show similarities to toluenium and xylenium ions, with detailed isomerization reactions studied through labeling experiments .
Synthon for Alkyl-Dimethylfulvenes and Metallocene Complexes
The synthesis of 2-lithio-3-methoxy-1,3-dimethylcyclopentene provides a synthetic equivalent for 2-lithio-1,3-dimethylcyclopentadiene. This compound serves as a useful synthon for the synthesis of alkyl-dimethylfulvenes and ansa-metallocene complexes .
[6 + 4]-Cycloaddition and Trimer Formation
Thermal reaction of 6,6-dimethylfulvene leads to an oligomeric mixture, mainly consisting of fulvene-trimers. The structure of the main trimer product was elucidated by NMR and X-ray analysis, suggesting a [6 + 4] dimerization followed by a proton shift and a Diels-Alder reaction .
Scientific Research Applications
Functionalization and Chemical Reactions
6,6-Dimethylfulvene has been explored for its potential in chemical synthesis and reactions. A study demonstrated the regioselective functionalization of 6,6-Dimethylfulvene at the 7-position, creating fulvenols and their derivatives, which are useful in various synthetic applications (Nyström, Byström, Ristola, & Ekström, 1988). Additionally, the photooxidation of dimethylfulvene to produce 1,4-epidioxide, and its thermal isomerizations, have been demonstrated, indicating potential uses in photochemical processes (Harada, Uda, Ueno, & Utsumi, 1973).
Applications in Organometallic Chemistry
The compound's role in organometallic chemistry is significant. It reacts with Co(C2H4)(PMe3)3 to form a dicobalt complex containing a novel hydrocarbon ligand, showcasing its utility in complex formation and potential catalytic applications (Klein, Auer, Jung, Röhr, & Kniep, 1994). Another study highlighted the conversion of 6,6-dimethylfulvene with zirconium and hafnium complexes, contributing to the understanding of complexation reactions in organometallic chemistry (Rogers, Lachicotte, & Bazan, 1999).
Polymerization and Catalysis
6,6-Dimethylfulvene has been used in polymerization studies. For instance, its reaction with sodium cyclopentadienide led to the formation of various oligomeric products, offering insights into the polymerization processes of fulvenes (Kronig, Slongo, & Neuenschwander, 1982). It also played a role in the catalytic oligomerization of α-olefins, demonstrating its effectiveness in producing vinylidene oligomers with uniform structure (Nifant’ev, Vinogradov, Vinogradov, Bezzubov, & Ivchenko, 2017).
Safety And Hazards
properties
IUPAC Name |
5-propan-2-ylidenecyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACXMWYHXOSIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176149 | |
Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethylfulvene | |
CAS RN |
2175-91-9 | |
Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6-Dimethylfulvene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6-Dimethylfulvene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.